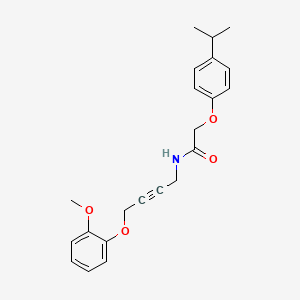
2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of phenoxy and acetamide groups, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-isopropylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-isopropylphenoxyacetic acid: The 4-isopropylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-isopropylphenoxyacetic acid.
Synthesis of 4-(2-methoxyphenoxy)but-2-yn-1-amine: This intermediate can be prepared by reacting 2-methoxyphenol with propargyl bromide to form 2-methoxyphenyl propargyl ether, followed by amination with ammonia or an amine source.
Coupling Reaction: Finally, the 4-isopropylphenoxyacetic acid is coupled with 4-(2-methoxyphenoxy)but-2-yn-1-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetylenic bond in the but-2-yn-1-yl group can be reduced to form the corresponding alkene or alkane.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving phenoxy and acetamide groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and acetamide groups may interact with enzymes or receptors, modulating their activity. The acetylenic bond in the but-2-yn-1-yl group can also participate in covalent bonding with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- 2-(4-methylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- 2-(4-ethylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
Uniqueness
2-(4-isopropylphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of phenoxy and acetamide groups, along with the acetylenic bond, provides a versatile scaffold for further chemical modifications and applications.
特性
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-17(2)18-10-12-19(13-11-18)27-16-22(24)23-14-6-7-15-26-21-9-5-4-8-20(21)25-3/h4-5,8-13,17H,14-16H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRNAOXDDJOART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
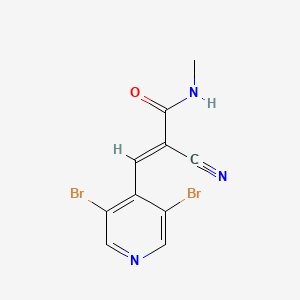
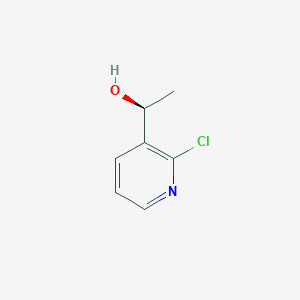
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2758588.png)
![N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2758591.png)
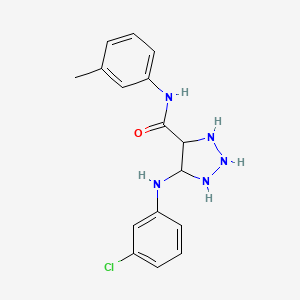
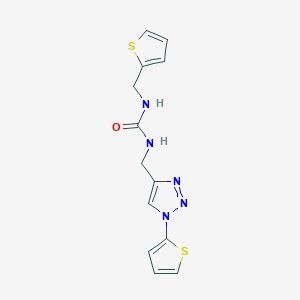
![N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2758596.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)
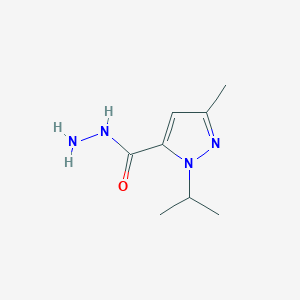
![5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2758604.png)
![[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-2-yl]methyl N-methylcarbamate](/img/structure/B2758606.png)
![N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE](/img/structure/B2758607.png)
